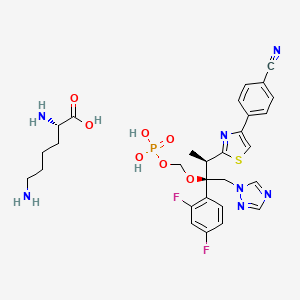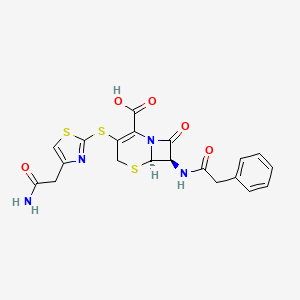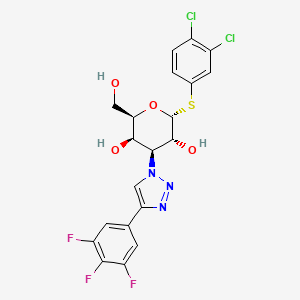
GB1107
説明
Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis
GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. This compound Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.
科学的研究の応用
がん治療
ガラクトシルトランスフェラーゼ-3は、走化性や血管新生など、様々な生物学的プロセスに関与しています {svg_1}. がんの進行において重要な役割を果たすことが分かっています {svg_2}. そのため、ガラクトシルトランスフェラーゼ-3特異的阻害剤であるGB1107は、抗がん活性を持つ強力な薬剤として使用できる可能性があります {svg_3}.
胃がん治療
研究によると、ガラクトシルトランスフェラーゼ-3は、WNTシグナル伝達経路とSTAT3シグナル伝達経路間のクロストークを仲介することが分かりました {svg_4}. This compoundは、STAT3とβ-カテニンの両方の活性化を有意に抑制し、オルトトピック胃がん移植マウスにおける腫瘍の増殖を抑制しました {svg_5}. これは、this compoundが胃がんの潜在的な治療薬になる可能性を示唆しています {svg_6}.
タンパク質-炭水化物相互作用の標的化
タンパク質-炭水化物相互作用は、正常な生物学的プロセスと疾患の発生における様々な細胞間相互作用と細胞外マトリックス(ECM)との相互作用の調節において重要な役割を果たします {svg_7}. ガラクトシルトランスフェラーゼ-3阻害剤であるthis compoundは、これらの相互作用を調節するために使用でき、細胞の活性化、増殖の調節、がんの転移、線維化に影響を与える可能性があります {svg_8}.
走化性調節
ガラクトシン、特にガラクトシルトランスフェラーゼ-3は、走化性など、様々な生物学的プロセスを仲介します {svg_9}. 走化性は、化学的刺激に応答して細胞の移動を誘導するプロセスです。 This compoundは、ガラクトシルトランスフェラーゼ-3を阻害することにより、走化性を調節するために使用できる可能性があります {svg_10}.
血管新生制御
血管新生は、新しい血管の形成であり、ガラクトシンによって媒介される別のプロセスです {svg_11}. This compoundによるガラクトシルトランスフェラーゼ-3の阻害は、血管新生を制御することができ、がんや心血管疾患など、様々な疾患に影響を与えます {svg_12}.
アポトーシス調節
ガラクトシルトランスフェラーゼ-3は、アポトーシス(プログラムされた細胞死のプロセス)の調節に関与していることが報告されています {svg_13}. This compoundは、ガラクトシルトランスフェラーゼ-3を阻害することにより、アポトーシスに影響を与える可能性があり、これは多くの生物学的プロセスと疾患において重要です {svg_14}.
作用機序
Target of Action
GB1107, also known as (2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol, is a potent, selective, and orally active inhibitor of Galectin-3 . Galectin-3 is a carbohydrate-binding protein that plays a central role in regulating mechanisms of diseases such as fibrosis, cancer, metabolic, inflammatory, and heart disease .
Mode of Action
this compound interacts with Galectin-3, inhibiting its function and thereby reducing the progression of diseases where Galectin-3 plays a key role . For instance, it has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model .
Biochemical Pathways
this compound affects several biochemical pathways. Galectin-3 is a key regulator of chronic inflammation in the lung, liver, and kidney and in the tumor microenvironment where it also instigates macrophage type change, angiogenesis, T-cell anergy, and immune escape . By inhibiting Galectin-3, this compound can mitigate these effects. Furthermore, this compound has been shown to increase tumor M1 macrophage polarization and CD8+ T-cell infiltration .
Pharmacokinetics
this compound is orally active, which means it can be administered by mouth and absorbed through the digestive system . It has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model . In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound shows no sign of excretion, indicating a potentially extended biological half-life .
Result of Action
The inhibition of Galectin-3 by this compound results in a reduction of profibrotic gene expression in liver myofibroblasts and displays antifibrotic activity in CCl4-induced liver fibrosis and bleomycin-induced lung fibrosis mouse models . It also reduces human and mouse lung adenocarcinoma growth and blocks metastasis in the syngeneic model .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of inflammation, infection, or injury can activate macrophages, which are a major driver of the antitumor response . The effectiveness of this compound can also be influenced by the presence of other drugs, as it has been shown to potentiate the effects of a PD-L1 immune checkpoint inhibitor .
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGJIUAIYDKFPC-DABHTEOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


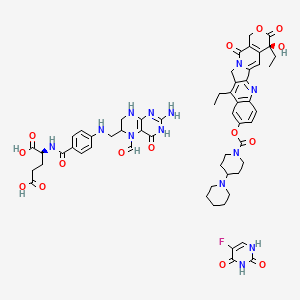
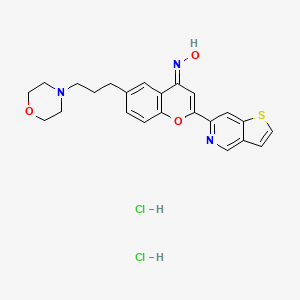
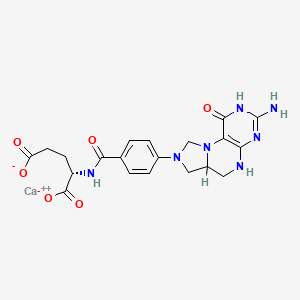

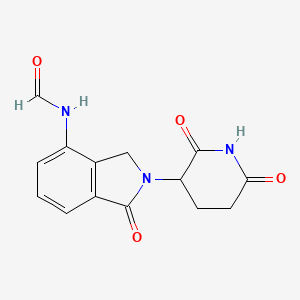
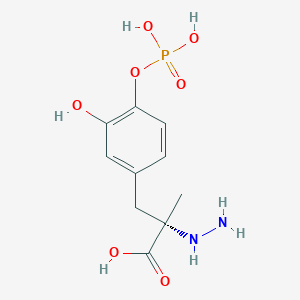
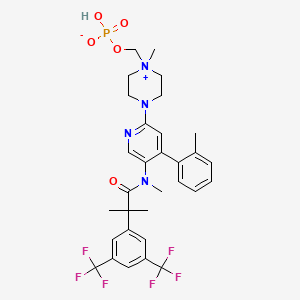

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)
